molecular formula C12H15NO3S3 B2511449 N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]ethane-1-sulfonamide CAS No. 2097872-12-1

N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]ethane-1-sulfonamide

Cat. No.: B2511449
CAS No.: 2097872-12-1
M. Wt: 317.44
InChI Key: VSTSQYFWTZSFSU-UHFFFAOYSA-N
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Description

N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]ethane-1-sulfonamide is a compound that features a sulfonamide group attached to a hydroxyethyl chain, which is further substituted with two thiophene rings. Thiophene is a sulfur-containing heterocycle known for its aromatic properties and is widely used in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]ethane-1-sulfonamide typically involves the following steps:

    Formation of the Hydroxyethyl Intermediate: The initial step involves the preparation of a hydroxyethyl intermediate, which can be achieved through the reaction of ethylene oxide with a suitable nucleophile.

    Introduction of Thiophene Rings: The hydroxyethyl intermediate is then reacted with thiophene derivatives under conditions that promote the formation of the bis(thiophen-2-yl)ethyl structure.

    Sulfonamide Formation: Finally, the sulfonamide group is introduced through the reaction of the bis(thiophen-2-yl)ethyl intermediate with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]ethane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]ethane-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]ethane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical pathways. The thiophene rings may also contribute to the compound’s activity by interacting with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]ethane-1-sulfonamide is unique due to the combination of its hydroxyethyl chain, bis(thiophen-2-yl) substitution, and sulfonamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(2-hydroxy-2,2-dithiophen-2-ylethyl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3S3/c1-2-19(15,16)13-9-12(14,10-5-3-7-17-10)11-6-4-8-18-11/h3-8,13-14H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSTSQYFWTZSFSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCC(C1=CC=CS1)(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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